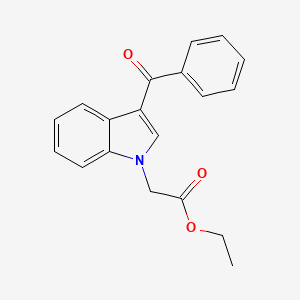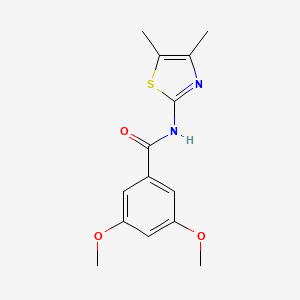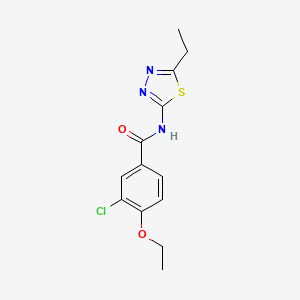![molecular formula C18H15N3O2S B5756522 3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5756522.png)
3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide, also known as MTB, is a synthetic compound that has been the focus of scientific research due to its potential medicinal properties. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mecanismo De Acción
3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide exerts its effects through the inhibition of various enzymes and proteins involved in cellular processes such as DNA replication, cell cycle progression, and inflammation. 3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has been shown to inhibit the activity of topoisomerase II, a protein involved in DNA replication and repair. Additionally, 3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has been found to inhibit the activity of cyclin-dependent kinases, which play a crucial role in cell cycle progression. Furthermore, 3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has been shown to inhibit the production of pro-inflammatory cytokines through the inhibition of NF-κB signaling pathway.
Biochemical and Physiological Effects:
3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has been found to have various biochemical and physiological effects in animal models and in vitro studies. Studies have shown that 3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide can induce apoptosis and cell cycle arrest in cancer cells through the upregulation of p53 and downregulation of cyclin D1. Additionally, 3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases. Furthermore, 3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has several advantages for laboratory experiments, including its synthetic availability, stability, and low toxicity. However, one of the limitations of using 3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide in laboratory experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide. One area of research could focus on the development of novel 3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide derivatives with improved solubility and bioavailability. Additionally, further studies could investigate the potential applications of 3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide in other fields of research, such as cardiovascular disease and infectious diseases. Furthermore, studies could investigate the potential for 3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide to be used in combination with other drugs for enhanced therapeutic effects.
Métodos De Síntesis
3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide can be synthesized through a multistep process involving the reaction of 3-(1,3-thiazol-2-ylamino)benzoic acid with 3-nitrotoluene, followed by reduction and acylation reactions. The final product is obtained through recrystallization and purification steps.
Aplicaciones Científicas De Investigación
3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has been studied for its potential applications in various fields of scientific research, including cancer treatment, neuroprotection, and anti-inflammatory effects. Studies have shown that 3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide can inhibit the proliferation of cancer cells through the induction of apoptosis and cell cycle arrest. Additionally, 3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, 3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
3-methyl-N-[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-12-4-2-5-13(10-12)16(22)20-15-7-3-6-14(11-15)17(23)21-18-19-8-9-24-18/h2-11H,1H3,(H,20,22)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAJAVSUZXDXNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5756443.png)
![N-[4-(acetylamino)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5756463.png)
![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5756472.png)
![4-{[(4-carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5756477.png)

![3,4-dimethoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5756489.png)

![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5756497.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5756500.png)



![2-[(benzylideneamino)oxy]-N-(1-methyl-2-phenylethyl)acetamide](/img/structure/B5756528.png)
